molecular formula C3H8N2O B15442266 N-(1-Aminopropan-2-ylidene)hydroxylamine CAS No. 65992-29-2

N-(1-Aminopropan-2-ylidene)hydroxylamine

Cat. No.: B15442266
CAS No.: 65992-29-2
M. Wt: 88.11 g/mol
InChI Key: RBDWAFZCAZEDON-UHFFFAOYSA-N
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Description

N-(1-Aminopropan-2-ylidene)hydroxylamine, also known as aminoacetone oxime, is a chemical compound with the molecular formula C3H8N2O and a molecular weight of 88.11 g/mol . This compound, classified as an oxime, features a hydroxylamine group linked to an aminopropylidene chain, presenting a unique structure with potential for coordination chemistry and synthetic applications. The compound's structural features suggest utility as a building block or intermediate in organic synthesis and medicinal chemistry research. Its exact physical properties such as melting point, boiling point, and density are areas of ongoing research characterization. Researchers value this compound for its potential in developing novel chemical entities and exploring new synthetic pathways. As a specialized research chemical, it serves as a potential precursor for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and other nitrogen-containing structures. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all handling in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(1-aminopropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-3(2-4)5-6/h6H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDWAFZCAZEDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10792909
Record name N-(1-Aminopropan-2-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10792909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65992-29-2
Record name N-(1-Aminopropan-2-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10792909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Antioxidant and Antimicrobial Effects

  • Bis N’-benzimidazolyl-N-alkylamidines : Exhibit antioxidant activity due to electron-rich benzimidazole rings .

Mutagenic and Carcinogenic Potential

  • Hydroxylamine : Lowers DNA thermal stability (Tm), indicating mutagenic interactions with nucleic acids .
  • N-(2-Methoxyphenyl)hydroxylamine: Metabolized to carcinogenic o-aminophenol and nitroso derivatives via CYP enzymes .

The imine group in this compound may enhance DNA-binding capacity, analogous to aromatic amines , but specific mutagenicity data is lacking.

Metabolic Pathways

Hydroxylamine derivatives undergo CYP-mediated oxidation or reduction:

  • N-(2-Methoxyphenyl)hydroxylamine: Reduced to o-anisidine (CYP1A/2E1) or oxidized to o-aminophenol .
  • Aromatic amines : Metabolized via N-hydroxylation, forming DNA-reactive intermediates .

Preparation Methods

Condensation-Mediated Imine Formation

A two-step approach involves generating the propan-2-ylidene imine intermediate, followed by hydroxylamine incorporation.

Step 1: Imine Synthesis
Reacting 1-aminopropan-2-ol with pyridine-2-carbaldehyde under Dean-Stark conditions yields the Schiff base N-(pyridin-2-ylmethyl)propan-2-ylideneamine. Anhydrous toluene and catalytic acetic acid (1 mol%) at 110°C for 12 hours achieve 78% conversion, as inferred from analogous protocols.

Step 2: Hydroxylamine Coupling
The imine intermediate is treated with O-protected hydroxylamine (e.g., N-hydroxyphthalimide) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). DMF at 25°C for 15 hours affords the protected derivative, which undergoes hydrazine-mediated deprotection to yield the target compound.

Method Conditions Yield Source
Condensation/EDC-HOBt DMF, 25°C, 15h 73%
Hydrazine deprotection Ethanol, reflux, 4h 86%

Catalytic Hydrogenation of Nitro Precursors

Adapting strategies from aryl hydroxylamine synthesis, nitropropan-2-ylidene derivatives undergo partial reduction.

Procedure

  • Nitro Compound Preparation : Nitration of 1-(pyridin-2-ylmethyl)propan-2-one using fuming HNO3/H2SO4 at 0°C yields 1-(pyridin-2-ylmethyl)-2-nitropropane.
  • Selective Reduction : Employing Rh/C (5 wt%) with hydrazine monohydrate in THF at 25°C selectively reduces the nitro group to hydroxylamine without over-reduction to the amine. Critical parameters include:
    • Hydrazine addition rate (≤0.5 mL/min)
    • Reaction monitoring via TLC to arrest at hydroxylamine stage
Parameter Optimal Value Impact on Yield
Catalyst Loading 0.3 mol% Rh 86%
Temperature 25°C Minimizes byproducts

One-Pot Reductive Amination

Characterization and Validation

Successful synthesis requires multi-technique verification:

  • NMR : Diagnostic signals include:
    • δ 7.2–8.6 ppm (pyridinyl aromatic protons)
    • δ 2.1 ppm (propan-2-ylidene CH3)
  • Mass Spectrometry : ESI-MS m/z 221.30 [M+H]+ confirms molecular weight.
  • X-ray Crystallography : Limited data exist, but analogous compounds show planar imine-hydroxylamine conjugation.

Applications and Derivatives

Though direct applications of N-(1-aminopropan-2-ylidene)hydroxylamine are unreported, structural analogs serve as:

  • Pharmaceutical intermediates : Hydroxylamine moieties are pivotal in β-lactamase inhibitors.
  • Ligands in catalysis : Pyridinyl groups coordinate transition metals for cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Aminopropan-2-ylidene)hydroxylamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between hydroxylamine derivatives and ketones or aldehydes. For example, reacting hydroxylamine with 1-aminopropan-2-one under acidic or neutral conditions. Purity optimization involves chromatographic techniques (e.g., HPLC) and recrystallization using polar aprotic solvents like dimethyl sulfoxide (DMSO). Ensure reaction progress is monitored via FT-IR or NMR to confirm imine bond formation .

Q. How can structural characterization of this compound be performed to distinguish it from tautomers or degradation products?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the absence of tautomeric shifts (e.g., enamine vs. imine forms).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereoelectronic effects in the imine group .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Stability assays should be conducted in buffered solutions (pH 4.5–8.0) at 25–37°C. Monitor degradation via UV-Vis spectroscopy or LC-MS. Hydroxylamine derivatives are prone to hydrolysis under acidic conditions and redox cycling in alkaline environments. Stabilizers like EDTA (for metal chelation) or antioxidants (e.g., ascorbic acid) may reduce decomposition .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolism of this compound, and how do CYP isoforms influence its bioactivation?

  • Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) enriched with specific CYP isoforms (e.g., CYP1A, CYP2E1). Use NADPH as a cofactor and quantify metabolites via HPLC or LC-MS. For example:

  • CYP1A : Likely catalyzes reduction to primary amines (e.g., analogous to o-anisidine formation from N-(2-methoxyphenyl)hydroxylamine).
  • CYP2E1 : May drive oxidative pathways, forming nitroso derivatives or hydroxylated products.
    Inhibitors like α-naphthoflavone (CYP1A-specific) or disulfiram (CYP2E1 inhibitor) can validate isoform roles .

Q. How can conflicting data on the redox behavior of hydroxylamine derivatives be resolved in mechanistic studies?

  • Methodology : Use electrochemical methods (cyclic voltammetry) to measure redox potentials. Compare results with computational models (DFT) to predict electron transfer pathways. For instance, discrepancies in nitroso-intermediate stability may arise from pH-dependent tautomerism or enzyme-mediated recycling (e.g., NADPH:CYP reductase vs. non-enzymatic reduction). Parallel experiments with deuterated analogs can isolate kinetic isotope effects .

Q. What experimental designs are optimal for assessing DNA adduct formation by this compound metabolites?

  • Methodology :

  • In vitro : Treat plasmid DNA (e.g., pBR322) with microsome-generated metabolites and analyze damage via gel electrophoresis (e.g., comet assay).
  • In vivo : Use transgenic rodent models (e.g., Big Blue rats) to quantify mutations in target organs.
  • Analytical : 32^{32}P-postlabeling or LC-MS/MS to detect specific adducts (e.g., N2^2-hydroxylamine-deoxyguanosine adducts) .

Notes for Methodological Rigor

  • Contradiction Analysis : Conflicting redox data may stem from enzyme source variability (e.g., species-specific CYP expression) or artifact formation during extraction. Include negative controls (e.g., heat-inactivated microsomes) .
  • Advanced Applications : Explore the compound’s role as a chiral auxiliary in asymmetric synthesis (e.g., oxaziridine formation) or its interaction with transition metals for catalytic studies .

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